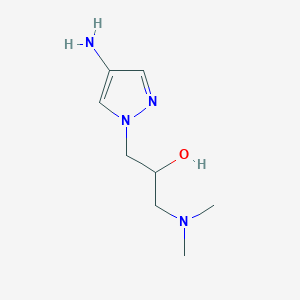
Ethyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylate
Descripción general
Descripción
“Ethyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylate” is a chemical compound with the CAS Number: 1153394-16-1 . It has a molecular weight of 292.33 . The IUPAC name for this compound is ethyl 1- [ (1-methyl-2-oxo-1,2-dihydro-4-pyridinyl)carbonyl]-4-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20N2O4/c1-3-21-15 (20)11-5-8-17 (9-6-11)14 (19)12-4-7-16 (2)13 (18)10-12/h4,7,10-11H,3,5-6,8-9H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is recommended to be at room temperature, in a dry environment .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- A study reported the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process. This methodology utilized ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon to react with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and regioselectivity (Zhu, Lan, & Kwon, 2003).
Cardiovascular Activity and Electrochemical Oxidation
- Research on the cardiovascular activity and electrochemical oxidation of nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid demonstrated the potential of these compounds in biomedical applications. A comparative analysis of their electrochemical oxidation properties was carried out, showing a relationship between the electronic properties of substituents and their reactivity (Krauze et al., 2004).
Synthesis of Ethylene Glycol
- An improved strategy for the synthesis of ethylene glycol via oxamate-mediated catalytic hydrogenation was reported, which is relevant for the chemical industry, especially in the production of antifreeze and polyester fibers (Satapathy, Gadge, & Bhanage, 2017).
Anticancer Agents
- A study synthesized and evaluated the anticancer potential of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids. Some of these compounds showed promising results as anticancer agents, indicating the chemical's role in developing new therapeutic agents (Rehman et al., 2018).
Molecular and Crystal Structures
- Investigations into the molecular and crystal structures of related piperidine derivatives have contributed to our understanding of their conformational behavior and potential applications in the design of new molecules with desired properties (Kuleshova & Khrustalev, 2000).
Safety And Hazards
The safety information for this compound indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .
Propiedades
IUPAC Name |
ethyl 1-(1-methyl-2-oxopyridine-4-carbonyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-3-21-15(20)11-5-8-17(9-6-11)14(19)12-4-7-16(2)13(18)10-12/h4,7,10-11H,3,5-6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPYFFJUMAUJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=O)N(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-Cyanophenyl)amino]benzoic acid](/img/structure/B1517831.png)








![methyl 2-[2-(2-chloro-6-fluorophenyl)-N-methylacetamido]acetate](/img/structure/B1517844.png)
![3-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1517845.png)

![2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1517852.png)